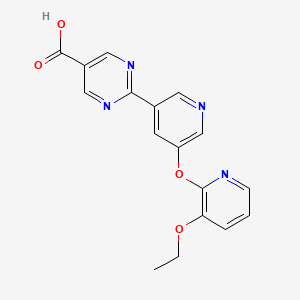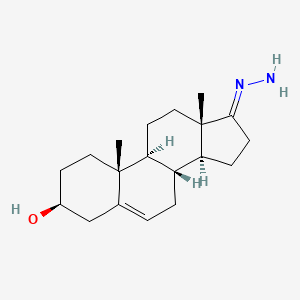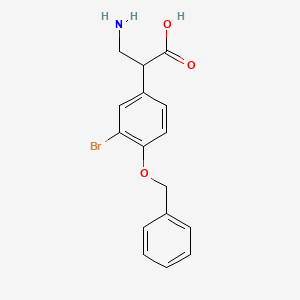
2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carbonsäure ist eine komplexe organische Verbindung mit der Summenformel C17H14N4O4. Diese Verbindung ist durch das Vorhandensein eines Pyrimidinrings, eines Pyridinrings und einer Ethoxygruppe gekennzeichnet, was sie zu einem vielseitigen Molekül in verschiedenen chemischen Reaktionen und Anwendungen macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carbonsäure umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, eine weit verbreitete Technik zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Diese Reaktion beinhaltet die Kupplung eines Boronsäurederivats mit einem halogenierten Pyridin unter Palladiumkatalyse . Die Reaktionsbedingungen sind im Allgemeinen mild und können bei Raumtemperatur durchgeführt werden, was sie zu einer effizienten Methode zur Synthese dieser Verbindung macht.
Industrielle Produktionsverfahren
In der industriellen Produktion kann die Herstellung dieser Verbindung großtechnische Suzuki-Miyaura-Kupplungsreaktionen umfassen. Der Einsatz von automatisierten Reaktoren und Durchflussanlagen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Zusätzlich erfolgt die Reinigung des Endprodukts in der Regel durch Kristallisation oder Chromatographie-Techniken .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form überführen.
Substitution: Die Ethoxygruppe und die Pyridinringe können an Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden oft Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Substitutionsreaktionen können unter geeigneten Bedingungen Reagenzien wie Halogene (Cl2, Br2) und Nukleophile (NH3, OH-) beinhalten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zu Pyridinoxiden führen, während Reduktion Pyridinderivate mit reduzierten funktionellen Gruppen erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group and pyridine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in der Untersuchung von Enzym-Wechselwirkungen und als Ligand in biochemischen Assays verwendet werden.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxypyridin-5-boronsäure-Pinacol-ester
- 5-Pyrimidincarboxamid, 2- [5- [ (3-ethoxy-2-pyridinyl)oxy]-3-pyridinyl]-N- [ (3S)-tetrahydro-3-furanyl]
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carbonsäure durch seine einzigartige Kombination von funktionellen Gruppen und Ringen aus. Diese strukturelle Vielfalt ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen .
Eigenschaften
CAS-Nummer |
2186700-19-4 |
|---|---|
Molekularformel |
C17H14N4O4 |
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H14N4O4/c1-2-24-14-4-3-5-19-16(14)25-13-6-11(7-18-10-13)15-20-8-12(9-21-15)17(22)23/h3-10H,2H2,1H3,(H,22,23) |
InChI-Schlüssel |
XYLTUJJJRPBHQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829079.png)


![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)




![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)

